molecular formula C20H17BrO3 B11157898 9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11157898
M. Wt: 385.2 g/mol
InChI Key: IXDZJPODVUCIJY-UHFFFAOYSA-N
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Description

9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 4-bromobenzyl group: This step often involves nucleophilic substitution reactions where a bromobenzyl halide reacts with a hydroxyl group on the chromenone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It could be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one would depend on its specific biological target. Generally, compounds of this class can interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H17BrO3

Molecular Weight

385.2 g/mol

IUPAC Name

9-[(4-bromophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H17BrO3/c1-12-9-17(23-11-13-5-7-14(21)8-6-13)19-15-3-2-4-16(15)20(22)24-18(19)10-12/h5-10H,2-4,11H2,1H3

InChI Key

IXDZJPODVUCIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)Br

Origin of Product

United States

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